(Tyr0)-fibrinopeptide A

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

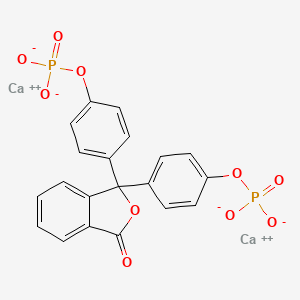

Tyr0-fibrinopeptide A (TFP-A) is a synthetic peptide with a molecular weight of 1221 Da, consisting of 11 amino acids. It is a potent inhibitor of thrombin and is used in various scientific and medical applications. TFP-A has been studied extensively and has been found to have a variety of biochemical and physiological effects.

Aplicaciones Científicas De Investigación

Fibrinopeptides, including "(Tyr0)-fibrinopeptide A", are studied for their evolutionary significance, particularly in primates. Research by Wooding and Doolittle (1972) on primate fibrinopeptides shows how these peptides can be used to understand evolutionary relationships among species (Wooding & Doolittle, 1972).

Fibrinopeptide A plays a crucial role in fibrin polymerization, a key process in blood coagulation. Okumura et al. (1996) identified a novel dysfibrinogen, Fibrinogen Matsumoto I, where a specific substitution near Tyr-363 (adjacent to fibrinopeptide A) is associated with defective fibrin polymerization (Okumura et al., 1996).

Wilner and Birken (1975) synthesized canine fibrinopeptide A and its analogue for radioimmunoassay applications. This approach is useful for studying fibrinopeptide A levels in biological samples (Wilner & Birken, 1975).

Nossel et al. (1971) developed a radioimmunoassay for human fibrinopeptide A, enhancing the ability to detect this peptide during coagulation processes (Nossel et al., 1971).

The binding of fibrinogen to platelets, involving fibrinopeptide A, is a critical step in platelet aggregation. Edgington et al. (1979) showed that fibrinogen has specific receptors on platelets, indicating a direct role in hemostatic functions (Edgington et al., 1979).

Taub et al. (1989) discovered that a monoclonal antibody against the platelet fibrinogen receptor mimics a receptor recognition domain in fibrinogen, highlighting the intricate interactions involving fibrinopeptide A in blood coagulation (Taub et al., 1989).

Okumura et al. (1997) investigated the role of specific amino acid residues near fibrinopeptide A in fibrin polymerization, highlighting the importance of these residues in clot formation (Okumura et al., 1997).

Meh et al. (2001) studied the high-affinity thrombin binding site in fibrin, which involves regions near fibrinopeptide A, elucidating the interactions that contribute to clot stabilization (Meh et al., 2001).

Jevons (1963) focused on tyrosine O-sulphate in fibrinogen and fibrin, which is relevant to the structure and function of fibrinopeptides like fibrinopeptide A (Jevons, 1963).

Budzynski et al. (1975) developed a radioimmunoassay technique for measuring human fibrinopeptide A, contributing to the understanding of its role in various physiological and pathological conditions (Budzynski et al., 1975).

Propiedades

IUPAC Name |

(4S)-4-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-5-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[2-[[2-[[(2S)-1-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C72H106N20O28/c1-34(2)23-45(66(114)83-37(6)60(108)86-43(19-21-56(102)103)64(112)79-29-51(96)77-28-50(95)78-30-54(99)92-59(35(3)4)70(118)87-44(71(119)120)13-10-22-76-72(74)75)89-67(115)46(25-38-11-8-7-9-12-38)90-68(116)47(26-57(104)105)85-53(98)32-80-63(111)42(18-20-55(100)101)84-52(97)31-81-65(113)49(33-93)91-69(117)48(27-58(106)107)88-61(109)36(5)82-62(110)41(73)24-39-14-16-40(94)17-15-39/h7-9,11-12,14-17,34-37,41-49,59,93-94H,10,13,18-33,73H2,1-6H3,(H,77,96)(H,78,95)(H,79,112)(H,80,111)(H,81,113)(H,82,110)(H,83,114)(H,84,97)(H,85,98)(H,86,108)(H,87,118)(H,88,109)(H,89,115)(H,90,116)(H,91,117)(H,92,99)(H,100,101)(H,102,103)(H,104,105)(H,106,107)(H,119,120)(H4,74,75,76)/t36-,37-,41-,42-,43-,44-,45-,46-,47-,48-,49-,59-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCCOCTYTQAPZNB-NKBLSBRISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NCC(=O)NCC(=O)NC(C(C)C)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)NCC(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C72H106N20O28 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1699.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-Nitrophenyl)azo]-2-(1,4,7,10-tetraoxa-13-azacyclopentadecan-13-yl)phenol](/img/structure/B560850.png)

![disodium;[6-aminohexoxy(oxido)phosphoryl] [(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B560863.png)